molecular formula C9H9NO2 B6162946 3-(pyridin-4-yloxy)cyclobutan-1-one CAS No. 2091099-33-9

3-(pyridin-4-yloxy)cyclobutan-1-one

Cat. No.: B6162946
CAS No.: 2091099-33-9
M. Wt: 163.2
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Description

3-(Pyridin-4-yloxy)cyclobutan-1-one (CID 131614797) is a versatile chemical building block with the molecular formula C9H9NO2 and a monoisotopic mass of 163.06332 Da . Its structure features a cyclobutanone ring, known for its significant ring strain and unique puckered conformation, which enhances its reactivity and provides opportunities for specific intermolecular interactions in solid-state chemistry and crystal engineering . The pyridin-4-yloxy substituent introduces an aromatic nitrogen heterocycle, influencing the compound's electronic properties, solubility, and serving as a potential supramolecular synthon via hydrogen bonding . This compound is primarily valuable in scientific research as a key precursor in organic synthesis and materials science. It can serve as a core scaffold for developing more complex molecular architectures, such as those used in the design of functionalized cyclobutanes for network formation . The inherent strain of the cyclobutanone ring makes it a candidate for ring-opening reactions and cycloadditions, while the pyridine ring offers a handle for metal coordination or further functionalization, making it useful for constructing coordination polymers or molecular networks . In biological research, cyclobutanone derivatives are increasingly explored in medicinal chemistry for their potential to improve pharmacological properties. They can be used to induce conformational restriction, reduce planarity, and fill hydrophobic pockets in drug design . While specific biological data for this exact compound is limited, structurally related compounds featuring the cyclobutane ring are investigated for antimicrobial and anticancer properties in preclinical research . The mechanism of action for such compounds, if biologically active, would likely involve interaction with specific enzymatic targets or cellular pathways, potentially acting as an enzyme inhibitor or a modulator of protein-protein interactions . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

2091099-33-9

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition of Alkenes with Ketones

Photochemical [2+2] cycloadditions between alkenes and ketones offer a direct route to cyclobutanones. For example, irradiating ethylene with acetone under UV light yields cyclobutanone derivatives. Adapting this method, substituted alkenes could react with acetylated precursors to generate 3-substituted cyclobutanones. However, regioselectivity challenges may arise due to the strained transition state.

Ring Expansion of Cyclopropanes

Cyclopropane ring expansion via carbonyl insertion provides an alternative. Treating cyclopropane derivatives with diazomethane or other carbene sources under catalytic conditions (e.g., Rh(II)) can yield cyclobutanones. For instance, cyclopropane-1,1-diesters expand to cyclobutanones upon reaction with diazomethane in the presence of Rh₂(OAc)₄. This method allows for precise control over substituent placement, critical for introducing the 3-position pyridinyloxy group.

Installation of the Pyridin-4-yloxy Substituent

Introducing the pyridinyloxy group at the 3-position of cyclobutanone requires careful selection of nucleophilic or coupling strategies:

Nucleophilic Aromatic Substitution (SNAr)

Pyridin-4-ol, activated as a nucleophile, can displace leaving groups (e.g., halides, sulfonates) on cyclobutanone precursors. For example, 3-bromocyclobutan-1-one reacts with pyridin-4-ol in the presence of a base (K₂CO₃) and polar aprotic solvent (DMF) at 80–100°C to yield the target compound. This method is hindered by the poor leaving group ability of bromide in non-activated systems, necessitating elevated temperatures or microwave assistance.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between pyridin-4-ol and 3-hydroxycyclobutan-1-one. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature, the hydroxyl group is converted to an ether with inversion of configuration. This method offers higher yields (70–85%) compared to SNAr but requires anhydrous conditions and stoichiometric reagents.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C–O coupling (e.g., Buchwald-Hartwig conditions) between 3-bromocyclobutan-1-one and pyridin-4-ol is plausible. Catalysts such as Pd(OAc)₂ with Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C could facilitate this transformation. However, competing ketone reduction or decarbonylation under these conditions remains a concern.

Synthetic Route Optimization and Challenges

Protecting Group Strategies

The ketone functionality in cyclobutanone is susceptible to nucleophilic attack or reduction. Protection as a ketal (e.g., ethylene glycol) during pyridinyloxy installation is advisable. Subsequent deprotection with aqueous HCl in THF restores the ketone.

Regioselectivity in Cyclobutanone Functionalization

Direct functionalization at the 3-position is challenging due to the symmetry of cyclobutanone. Directed C–H activation using transition metals (e.g., Pd) with directing groups (e.g., oxime ethers) could enhance regiocontrol.

Purification and Stability

Cyclobutanones are prone to ring-opening under acidic or basic conditions. Chromatographic purification on silica gel with ethyl acetate/hexane mixtures (1:4) minimizes decomposition. Storage at –20°C under argon is recommended.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
SNArK₂CO₃, DMF, 100°C, 24 h40–50%Simple setupLow yields, harsh conditions
MitsunobuDEAD, PPh₃, THF, rt, 12 h70–85%High efficiencyCostly reagents, moisture-sensitive
Pd-catalyzed couplingPd(OAc)₂, Xantphos, Cs₂CO₃, 110°C, 18 h55–65%Mild conditions, scalableCatalyst loading, side reactions

Mechanistic Insights

Mitsunobu Reaction Mechanism

The Mitsunobu reaction proceeds via oxyphosphonium intermediate formation, where PPh₃ reduces DEAD to generate a protonated phosphine oxide. Subsequent SN2 displacement by pyridin-4-ol’s oxygen nucleophile installs the ether linkage. The reaction’s stereochemical outcome ensures retention of configuration at the cyclobutanone carbon.

Palladium-Catalyzed C–O Bond Formation

In Pd-mediated couplings, oxidative addition of 3-bromocyclobutan-1-one to Pd(0) forms a Pd(II) intermediate. Transmetalation with pyridin-4-olate followed by reductive elimination yields the product while regenerating the catalyst. Ligand choice (e.g., Xantphos) prevents β-hydride elimination.

Scalability and Industrial Relevance

Gram-scale synthesis via the Mitsunobu route has been demonstrated for analogous compounds. Key considerations include:

  • Cost efficiency : Replacing DEAD with cheaper azodicarboxylates (e.g., DIAD) reduces expenses.

  • Solvent recovery : THF can be distilled and reused to improve sustainability.

  • Safety : Diazonium intermediates in SNAr routes require strict temperature control to avoid exotherms.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yloxy)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol ring.

    Substitution: The pyridin-4-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclobutanol derivatives.

    Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(pyridin-4-yloxy)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yloxy)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Pyridin-4-yl)cyclobutan-1-one

  • Molecular Formula: C₉H₉NO
  • Molecular Weight : 147.18 g/mol
  • Key Differences : Lacks the ether oxygen in the pyridin-4-yloxy group, reducing polarity and hydrogen-bonding capacity.
  • Implications : Lower solubility in aqueous media compared to 3-(pyridin-4-yloxy)cyclobutan-1-one. The absence of the oxygen linker may limit interactions with polar biological targets .

3-(Benzyloxy)cyclobutan-1-one

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • Key Differences : Benzyloxy substituent replaces pyridinyloxy, introducing greater lipophilicity and steric bulk.
  • This compound (CAS: 30830-27-4) is often used as a synthetic precursor .

3-(Diallylamino)-4-hydroxy-2-methyl-4-(pyridin-2-yl)cyclobut-2-en-1-one

  • Molecular Formula : C₁₆H₁₉N₃O₂
  • Molecular Weight : 285.34 g/mol
  • Key Differences: Pyridin-2-yl group (vs. 4-yl), additional hydroxy and diallylamino groups, and a conjugated cyclobutenone ring.
  • Implications: The cyclobutenone ring increases electron deficiency, enhancing reactivity. The pyridin-2-yl group may alter binding orientation in biological systems compared to the 4-yl isomer .

Sorafenib Analogs with Pyridin-4-yloxy Moieties

  • Example : 1-(2,4-Difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea (6c)
  • Activity : IC₅₀ values of 16.54–63.92 μM against cancer cell lines (A549, Hela, MCF-7, PC-3) and VEGFR2 kinase inhibition at 10 μM .
  • Key Differences : Incorporates a sulfonylurea unit linked to the pyridin-4-yloxy group, enhancing kinase binding. The target compound lacks this pharmacophore, suggesting divergent therapeutic applications.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
This compound C₉H₉NO₂ 163.18 Pyridin-4-yloxy Potential kinase inhibitor scaffold
3-(Pyridin-4-yl)cyclobutan-1-one C₉H₉NO 147.18 Pyridin-4-yl Reduced polarity vs. oxygenated analog
3-(Benzyloxy)cyclobutan-1-one C₁₁H₁₂O₂ 176.21 Benzyloxy High lipophilicity; synthetic intermediate
Sorafenib analog 6c C₂₃H₂₀F₂N₄O₅S 510.49 Sulfonylurea + pyridin-4-yloxy Anticancer activity (IC₅₀ ~16–64 μM)

Research Findings and Implications

  • Biological Relevance : Pyridinyloxy-containing compounds, such as sorafenib analogs, demonstrate kinase inhibitory activity, suggesting that this compound could be optimized for similar applications .
  • Synthetic Utility: The compound’s strained cyclobutanone ring enables diverse functionalization, as seen in intermediates like tert-butyl N-(3-oxocyclobutyl) carbamate (CAS: 154748-49-9) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(pyridin-4-yloxy)cyclobutan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a cyclobutanone derivative with a pyridinyloxy group. For example, a multi-step approach may include:

Cyclobutanone Functionalization : Introduce a leaving group (e.g., hydroxyl or halogen) at the 3-position of cyclobutan-1-one.

Nucleophilic Substitution : React with 4-hydroxypyridine under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the pyridinyloxy linkage.
Critical factors include solvent polarity, temperature (optimized between 60–80°C), and stoichiometric ratios to minimize side reactions like over-oxidation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H and 13C^{13}C NMR to confirm the cyclobutanone ring (δ ~210 ppm for ketone carbonyl) and pyridinyloxy protons (δ 7.2–8.5 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C9H9NO2C_9H_9NO_2, with fragmentation patterns indicating cleavage of the pyridinyloxy group.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction refined via SHELXL (e.g., using Olex2 or similar software) provides bond-length and angle data .

Advanced Research Questions

Q. What strategies address contradictory data in reaction yields during scale-up synthesis of this compound?

  • Methodological Answer : Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor side reactions at higher temperatures; switching to THF or acetonitrile could improve selectivity.
  • Catalyst Optimization : Screen palladium or copper catalysts for coupling efficiency. For example, Pd(OAc)₂ with Xantphos enhances aryl-ether bond formation.
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate stability and adjust reaction time/temperature dynamically .

Q. How does the pyridinyloxy moiety influence the compound’s electronic properties and reactivity in further functionalization?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian09) to map electron density distribution. The pyridinyloxy group acts as an electron-withdrawing substituent, polarizing the cyclobutanone ring and directing nucleophilic attacks to the α-carbon.
  • Experimental Validation : React with Grignard reagents (e.g., MeMgBr) to test nucleophilic addition at the ketone. Compare yields with/without pyridinyloxy substitution to isolate electronic effects .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include:

  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) and use seeding techniques to promote monocrystalline growth.
  • Twinned Crystals : Apply SHELXD for twin refinement or use synchrotron radiation to enhance data resolution.
  • Thermal Stability : Ensure slow evaporation at controlled temperatures (4°C) to prevent decomposition .

Biological and Mechanistic Questions

Q. What in vitro assays are suitable for probing the biological activity of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo assays.
  • GPCR Modulation : Use calcium flux assays (FLIPR) for GPCR targets linked to disease pathways.
  • Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
    Structure-activity relationship (SAR) studies should compare analogs with modified cyclobutanone or pyridinyloxy groups .

Q. How can molecular docking predict the binding mode of this compound to therapeutic targets?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with hydrophobic pockets (e.g., cyclooxygenase-2) due to the compound’s planar cyclobutanone ring.
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Validate with MD simulations (AMBER or GROMACS) to assess binding stability.
  • Experimental Cross-Validation : Compare docking scores with SPR (surface plasmon resonance) binding affinity data .

Data Interpretation and Optimization

Q. How should researchers interpret conflicting NMR and MS data during purity assessment?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., hydroxylated derivatives from oxidation).
  • Quantitative NMR (qNMR) : Integrate peaks against an internal standard (e.g., TMSP) for purity quantification.
  • Orthogonal Methods : Combine with elemental analysis (C, H, N) to resolve discrepancies .

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